molecular formula C49H61N9O8 B1672131 N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide CAS No. 141636-65-9

N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide

Cat. No. B1672131
M. Wt: 904.1 g/mol
InChI Key: CWEISCOCKRHHOU-UJYVDGJVSA-N
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Description

“N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide”, also known as GR 94800, is a selective NK2 heptapeptide antagonist . It has a molecular formula of C49H61N9O8 and a molecular weight of 904.1 g/mol .


Synthesis Analysis

The synthesis of GR 94800 involves the design and characterization of several fluorescent probes for the NK2 receptor . These fluorescent ligands are analogues of GR 94800 and were obtained by substituting 2,n-diaminoalkyl amino acid (n = 3-6) for Ala1 and the subsequent coupling of the fluorophore NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) or fluoresceinthiocarbamyl to the N-omega amino group .


Molecular Structure Analysis

The molecular structure of GR 94800 is complex, with a large number of atoms and a flexible structure . The compound’s IUPAC name is (2 S )- N - [ (2 S )-1-amino-1-oxohexan-2-yl]-1- [ (2 R )-1- [ (2 S )-2- [ [ (2 R )-2- [ [ (2 S )-2- [ [ (2 S )-2-benzamidopropanoyl]amino]propanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide .


Physical And Chemical Properties Analysis

GR 94800 has a molecular formula of C49H61N9O8 and a molecular weight of 904.1 g/mol . Its IUPAC name, InChI, InChIKey, and SMILES string provide further information about its chemical structure .

Scientific Research Applications

Peptide Synthesis and Modifications

  • Research into the synthesis of N-(hydroxy)amide-containing pseudopeptides has been conducted, with methods developed for the acylation of N-(benzoyloxy)phenethylamine leading to N-alpha-Fmoc-N-(hydroxy)-L-leucinamide, showcasing a strategy for pseudopeptide chain development without racemization (Wang & Phanstiel, 2000).
  • The study on the inhibition of angiotensin-converting enzyme by phosphoramidates and polyphosphates highlights the competitive inhibition mechanism, which could be relevant in understanding the interaction of similar compounds with enzymes (Galardy, 1982).

Structural Characterization and Analogs

  • The synthesis and structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, including various amino acids, demonstrates the potential for creating complex molecules with specific properties, which might parallel the structural complexity of N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide (Savage et al., 2005).

Enzymatic Activity and Inhibition

  • A study on the native chemical ligation at phenylalanine, showcasing the synthesis of compounds for peptide chain elongation, suggests methods that could be applied to synthesize or modify peptides similar to N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide, emphasizing the importance of preserving reactivity and preventing racemization (Crich & Banerjee, 2007).

Glycosylation and Prodrug Forms

  • Investigations into the glycosylation of modified peptides and the development of prodrug forms of therapeutic agents, while not directly related, offer insights into the functionalization and potential therapeutic applications of complex peptides, which could extend to compounds like N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide (Welply et al., 1983).

properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEISCOCKRHHOU-UJYVDGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H61N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161781
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide

CAS RN

141636-65-9
Record name GR 94800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141636659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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